molecular formula C17H16FN3O2S2 B11093506 (2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11093506
M. Wt: 377.5 g/mol
InChI Key: OQAXMUMWOANVIK-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide: is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiophene ring, and a thiazinane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazinane Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This is achieved through nucleophilic substitution reactions.

    Attachment of the Thiophene Ring: This step involves coupling reactions, often facilitated by catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It is used in the synthesis of advanced materials with specific electronic properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its unique structure, the compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

    Chemical Manufacturing: It is used as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • Ethyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • Ethyl acetoacetate

Comparison:

  • Structural Differences: While (2Z)-2-[(4-fluorophenyl)imino]-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide contains a thiazinane core, the similar compounds listed have different core structures, such as quinoline or acetoacetate.
  • Functional Groups: The presence of a fluorophenyl group and a thiophene ring in the compound of interest provides unique chemical properties compared to the other compounds.
  • Applications: The unique structure of this compound allows for specific applications in drug development and material science that may not be achievable with the similar compounds.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16FN3O2S2

Molecular Weight

377.5 g/mol

IUPAC Name

2-(4-fluorophenyl)imino-N-methyl-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C17H16FN3O2S2/c1-19-16(23)14-9-15(22)21(10-13-3-2-8-24-13)17(25-14)20-12-6-4-11(18)5-7-12/h2-8,14H,9-10H2,1H3,(H,19,23)

InChI Key

OQAXMUMWOANVIK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC(=O)N(C(=NC2=CC=C(C=C2)F)S1)CC3=CC=CS3

Origin of Product

United States

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